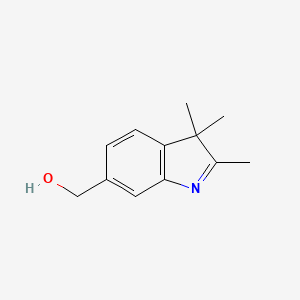
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound includes a hydroxymethyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 2,3,3-trimethylindole with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can also be considered to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 6-formyl-2,3,3-trimethyl-3H-indole or 6-carboxy-2,3,3-trimethyl-3H-indole.
Scientific Research Applications
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indole derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities, is ongoing.
Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar compounds to 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole include other hydroxymethyl-substituted indoles and trimethylindoles. These compounds share structural similarities but may differ in their chemical reactivity and biological activity due to variations in the position and nature of substituents on the indole ring. For example:
6-hydroxymethylindole: Lacks the additional methyl groups, which can affect its steric and electronic properties.
2,3,3-trimethylindole: Lacks the hydroxymethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in the combination of the hydroxymethyl group and the trimethyl substitution pattern, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2,3,3-trimethylindol-6-yl)methanol |
InChI |
InChI=1S/C12H15NO/c1-8-12(2,3)10-5-4-9(7-14)6-11(10)13-8/h4-6,14H,7H2,1-3H3 |
InChI Key |
FEQPNZLDTDFOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)

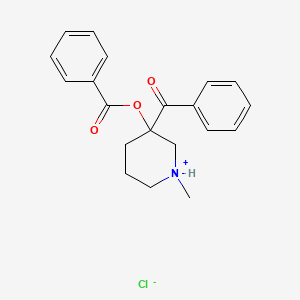
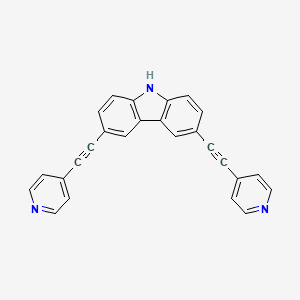
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
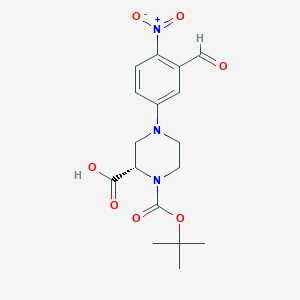

![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)

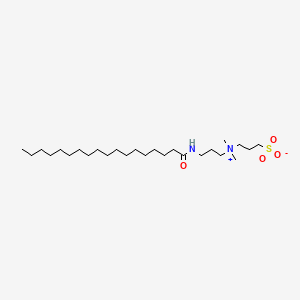
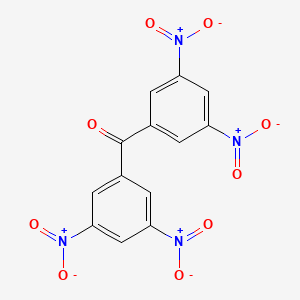
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
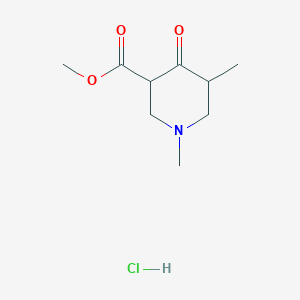
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
